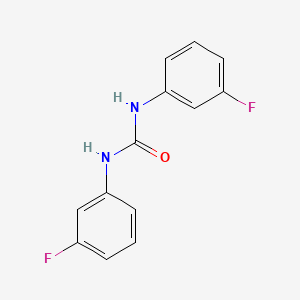
1,3-Bis(3-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-fluorophenyl)urea: is an organic compound with the molecular formula C13H10F2N2O . It belongs to the family of diphenylureas, which are known for their interesting structural and functional properties. This compound is characterized by the presence of two fluorophenyl groups attached to a central urea moiety. The fluorine atoms in the phenyl rings contribute to the compound’s unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3-Bis(3-fluorophenyl)urea can be synthesized through the reaction of 3-fluoroaniline with phosgene or triphosgene in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product in good purity .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow systems to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
1,3-Bis(3-fluorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Hydrogen Bonding: The urea moiety can form hydrogen bonds, which play a significant role in its crystal structure and polymorphism.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can react with the fluorophenyl groups.
Solvents: Common solvents include (DMF) and (DCM).
Major Products:
- Substitution reactions typically yield derivatives with modified functional groups on the phenyl rings.
- Hydrogen bonding interactions lead to the formation of various polymorphic forms .
Scientific Research Applications
1,3-Bis(3-fluorophenyl)urea has several applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-fluorophenyl)urea involves its ability to form hydrogen bonds and participate in various chemical interactions. The urea moiety acts as a hydrogen bond donor and acceptor, facilitating the formation of stable complexes with other molecules. The fluorine atoms enhance the compound’s reactivity and binding affinity by influencing the electronic properties of the phenyl rings .
Comparison with Similar Compounds
- 1,3-Bis(4-fluorophenyl)urea
- 1,3-Bis(2-fluorophenyl)urea
- 1,3-Bis(3-chlorophenyl)urea
Comparison:
1,3-Bis(3-fluorophenyl)urea is unique due to the position of the fluorine atoms on the phenyl rings, which significantly affects its chemical reactivity and physical properties. Compared to its analogs with different halogen substitutions or fluorine positions, it exhibits distinct polymorphic behavior and hydrogen bonding patterns .
Properties
CAS No. |
369-83-5 |
|---|---|
Molecular Formula |
C13H10F2N2O |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
1,3-bis(3-fluorophenyl)urea |
InChI |
InChI=1S/C13H10F2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |
InChI Key |
BYAWSEIGDSOCFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















